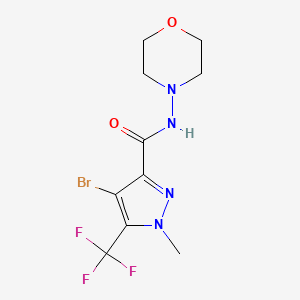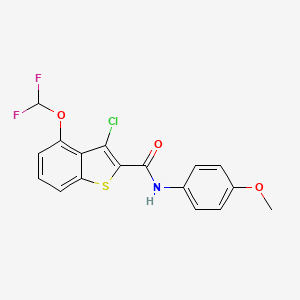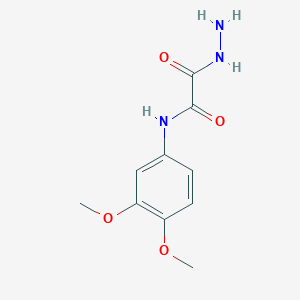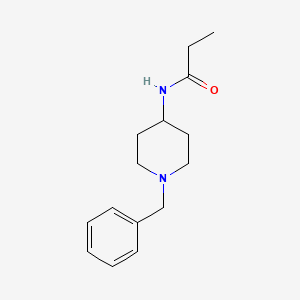
4-bromo-1-methyl-N-(morpholin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
4-bromo: Indicates a bromine atom at the 4th position.
1-methyl: Refers to a methyl group (CH₃) attached at the 1st position.
N-(morpholin-4-yl): The morpholine ring (a heterocyclic amine) is attached via an amide linkage (N-).
5-(trifluoromethyl): A trifluoromethyl group (CF₃) hangs off the 5th position.
1H-pyrazole-3-carboxamide: The core structure is a pyrazole ring with a carboxamide group (CONH₂) at the 3rd position.
This compound’s intricate arrangement suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Buchwald-Hartwig Amination:
- Industrial-scale synthesis typically involves continuous-flow processes to optimize yield and purity.
Chemical Reactions Analysis
Oxidation: The bromine can undergo oxidation to form a bromine oxide.
Reduction: Reduction of the carboxamide group can yield an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Reagents: Common reagents include palladium catalysts, bases, and halogenating agents.
Major Products: The desired compound itself, along with intermediates.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent or kinase inhibitor.
Agrochemicals: Explore its herbicidal or fungicidal properties.
Materials Science: Use it as a building block for functional materials.
Biological Studies: Probe its interactions with proteins and nucleic acids.
Mechanism of Action
Targets: Likely molecular targets include kinases or enzymes involved in cell signaling.
Pathways: It may affect cell growth, apoptosis, or inflammation pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with other pyrazole-based compounds, such as 1H-pyrazole-3-carboxamide derivatives.
Uniqueness: Highlight its trifluoromethyl substitution and morpholine moiety.
: Example reference. : Another example reference. : Yet another reference.
Properties
Molecular Formula |
C10H12BrF3N4O2 |
|---|---|
Molecular Weight |
357.13 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H12BrF3N4O2/c1-17-8(10(12,13)14)6(11)7(15-17)9(19)16-18-2-4-20-5-3-18/h2-5H2,1H3,(H,16,19) |
InChI Key |
BOGWKCIQCWCMPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NN2CCOCC2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Butan-2-yl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965393.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10965410.png)
![(5Z)-5-[({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}amino)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10965416.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10965423.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965426.png)
![N-(2,4-difluorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965428.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10965429.png)
![N-(5-chloropyridin-2-yl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965430.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10965450.png)

